2-Benzylpiperidine hydrochloride
Overview
Description
2-Benzylpiperidine hydrochloride is a stimulant drug belonging to the piperidine class. It is structurally similar to other stimulant drugs such as methylphenidate and desoxypipradrol, but it is significantly less potent. The compound primarily boosts norepinephrine levels with minimal effect on dopamine levels . Its primary use is as a synthetic intermediate in the manufacture of other drugs .
Mechanism of Action
Target of Action
2-Benzylpiperidine hydrochloride primarily targets the norepinephrine transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in attention and responding actions in the brain .
Mode of Action
This compound boosts norepinephrine levels to around the same extent as d-amphetamine . It has very little effect on dopamine levels, with its binding affinity for the dopamine transporter around 175 times lower than for the noradrenaline transporter . This suggests that the compound primarily interacts with the norepinephrine transporter, leading to increased norepinephrine levels in the synaptic cleft .
Biochemical Pathways
Increased norepinephrine levels can enhance the activity of post-synaptic neurons, potentially affecting various cognitive functions .
Result of Action
As a stimulant drug, this compound likely increases alertness and cognitive function by enhancing norepinephrine activity . Its effects are around one twentieth as potent as other similar drugs such as methylphenidate and desoxypipradrol .
Biochemical Analysis
Biochemical Properties
2-Benzylpiperidine hydrochloride plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to boost norepinephrine levels to a similar extent as d-amphetamine, although it has minimal effects on dopamine levels. The compound’s binding affinity for the dopamine transporter is approximately 175 times lower than for the noradrenaline transporter . This interaction suggests that this compound primarily influences the noradrenergic system, which is involved in the regulation of attention, arousal, and stress responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to boost norepinephrine levels impacts the adrenergic receptors on the cell surface, leading to changes in intracellular signaling cascades. These changes can affect gene expression and cellular metabolism, potentially altering cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the norepinephrine transporter, inhibiting the reuptake of norepinephrine into presynaptic neurons. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic signaling. Additionally, this compound has a much lower affinity for the dopamine transporter, resulting in minimal effects on dopamine levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects may diminish over time due to metabolic degradation. Long-term exposure to the compound can lead to adaptive changes in cellular function, potentially resulting in tolerance or desensitization to its effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and increase alertness by boosting norepinephrine levels. At high doses, it may cause toxic or adverse effects, such as increased heart rate, hypertension, and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by hepatic enzymes, which convert it into inactive metabolites that are excreted from the body. These metabolic processes can affect the compound’s bioavailability and duration of action, influencing its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by the norepinephrine transporter, which facilitates its uptake into adrenergic neurons. Once inside the cell, this compound can accumulate in intracellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of adrenergic neurons, where it interacts with the norepinephrine transporter and other biomolecules. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpiperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl chloride with piperidine under basic conditions to form 2-Benzylpiperidine, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Benzylpiperidone derivatives.
Reduction: Benzylpiperidine derivatives with reduced functional groups.
Substitution: Various substituted benzylpiperidine derivatives.
Scientific Research Applications
2-Benzylpiperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its effects on neurotransmitter levels, particularly norepinephrine.
Medicine: Investigated for potential therapeutic uses, although its low potency limits its direct application.
Industry: Utilized in the production of other pharmaceutical compounds
Comparison with Similar Compounds
Methylphenidate: A more potent stimulant with significant effects on both norepinephrine and dopamine levels.
Desoxypipradrol: Another potent stimulant with a longer duration of action compared to 2-Benzylpiperidine hydrochloride.
Uniqueness: this compound is unique in its relatively low potency and selective action on norepinephrine levels. This makes it less likely to cause the dopaminergic side effects associated with more potent stimulants .
Properties
IUPAC Name |
2-benzylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPBYKFOQQDQSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589591 | |
Record name | 2-Benzylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192872-58-5 | |
Record name | 2-Benzylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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